molecular formula C9H12OS B7903554 3-(Propylsulfanyl)phenol

3-(Propylsulfanyl)phenol

Cat. No.: B7903554
M. Wt: 168.26 g/mol
InChI Key: VWNMPBYIXAGMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylsulfanyl)phenol is an organic compound with the molecular formula C9H12OS It is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a propylsulfanyl group (-S-CH2CH2CH3) at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propylthiol. For instance, 3-bromophenol can react with propylthiol in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents and reaction conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Propylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, while the sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfanyl group to a thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones, sulfoxides, and sulfones.

    Reduction: Thiols and dehydroxylated products.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-(Propylsulfanyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Propylsulfanyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can affect cellular pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

3-(Propylsulfanyl)phenol can be compared with other phenolic compounds such as:

    Phenol: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.

    4-(Propylsulfanyl)phenol: Similar structure but with the sulfanyl group at the para position, which can lead to different reactivity and applications.

    2-(Propylsulfanyl)phenol: Sulfanyl group at the ortho position, affecting its steric and electronic properties.

Properties

IUPAC Name

3-propylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMPBYIXAGMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.